tert-Butyl 2-(1-hydroxycyclopropyl)piperazine-1-carboxylate
Description
tert-Butyl 2-(1-hydroxycyclopropyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 1-hydroxycyclopropyl substituent at the 2-position of the piperazine ring.
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 2-(1-hydroxycyclopropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-6-13-8-9(14)12(16)4-5-12/h9,13,16H,4-8H2,1-3H3 |
InChI Key |
GPVKWSUBGIWKFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2(CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-hydroxycyclopropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 1-hydroxycyclopropane. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile . The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1-hydroxycyclopropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different piperazine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield a variety of piperazine derivatives with different functional groups .
Scientific Research Applications
tert-Butyl 2-(1-hydroxycyclopropyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-hydroxycyclopropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group and tert-butyl group contribute to the compound’s overall pharmacokinetic properties, enhancing its solubility and stability .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The Boc-piperazine scaffold is a common structural motif in medicinal chemistry. Key differences among analogues arise from substituents at the 2-, 3-, or 4-positions of the piperazine ring:
Physicochemical Properties
- Crystallography : Piperazine derivatives with Boc groups (e.g., ) exhibit ordered crystal packing, but hydroxycyclopropyl may introduce unique H-bond networks (e.g., O–H···N interactions) .
- Solubility : Polar substituents (e.g., hydroxy, triazole) improve aqueous solubility compared to purely aromatic or alkyl analogues.
Biological Activity
Tert-butyl 2-(1-hydroxycyclopropyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and implications for therapeutic applications.
- Molecular Formula : C12H20N2O3
- Molecular Weight : 232.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as a modulator of the endocannabinoid system by inhibiting enzymes responsible for the degradation of endocannabinoids, thus enhancing their signaling pathways.
Biological Activity Overview
The following table summarizes key biological activities and findings associated with this compound:
Neuroprotective Studies
In a study investigating the effects of this compound on astrocytes, it was found that the compound significantly improved cell viability when co-administered with amyloid-beta (Aβ) peptide. The results indicated a protective mechanism against Aβ-induced toxicity, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
Receptor Interaction Studies
Further research focused on the compound's interaction with histamine H3 receptors revealed that it could serve as a functional antagonist. This activity was linked to enhanced cognitive functions in preclinical models, highlighting its potential role in treating cognitive impairments associated with neurodegenerative disorders.
Anticonvulsant Properties
In vivo studies demonstrated that this compound exhibited anticonvulsant effects in the maximal electroshock-induced seizure model. This finding supports its potential application in managing epilepsy and other seizure disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
